molecular formula C10H9ClN2OS B11697840 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11697840
M. Wt: 240.71 g/mol
InChI Key: RNOYYYMIUKPDIH-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound containing a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzylamine with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its biological activity and make it distinct from other thiazolidine derivatives .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one

InChI

InChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)

InChI Key

RNOYYYMIUKPDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)N=C(S2)N

Origin of Product

United States

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